A Technical Guide to 1-Methylpiperazine-2,6-dione: Chemical Properties and Structure
A Technical Guide to 1-Methylpiperazine-2,6-dione: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-Methylpiperazine-2,6-dione, a heterocyclic compound of interest in synthetic and medicinal chemistry. The guide details its chemical structure, physicochemical properties, and the standard methodologies for its characterization. It is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.
Core Chemical Identity and Structure
1-Methylpiperazine-2,6-dione is a derivative of piperazine, characterized by a six-membered ring containing two nitrogen atoms, with methyl substitution on one nitrogen and two ketone groups at positions 2 and 6.
The structural arrangement of 1-Methylpiperazine-2,6-dione is depicted below.
Physicochemical and Computational Properties
The key chemical and physical properties of 1-Methylpiperazine-2,6-dione are summarized in the table below. These values are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| Molecular Weight | 128.13 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | ≥95% - 98% (supplier dependent) | [1][2] |
| Storage Temperature | Room Temperature or 4°C | [1][2] |
| SMILES | CN1C(=O)CNCC1=O | [2] |
| InChI Key | LAEXPJQUWCGDGC-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 49.41 Ų | [2] |
| LogP (calculated) | -1.4254 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 0 | [2] |
Synthesis and Characterization
While specific documented protocols for the synthesis of 1-Methylpiperazine-2,6-dione are scarce, a general synthetic approach can be conceptualized based on established organic chemistry principles for related heterocyclic compounds.
Following synthesis, the identity, purity, and structure of 1-Methylpiperazine-2,6-dione must be confirmed. Below are templates for standard experimental protocols used for the characterization of such organic compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the carbon-hydrogen framework and connectivity of the molecule.
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Methodology:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Analysis: Acquire proton NMR spectra to identify the number of unique protons, their chemical environments (chemical shift), and neighboring protons (splitting patterns). Expected signals would correspond to the N-methyl group and the two methylene (CH₂) groups in the ring.
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¹³C NMR Analysis: Acquire carbon NMR spectra to identify the number of unique carbon atoms. Expected signals would include those for the methyl carbon, the two methylene carbons, and the two carbonyl carbons.
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2. Mass Spectrometry (MS)
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Objective: To determine the molecular weight and confirm the molecular formula.
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Methodology:
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
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Instrumentation: Employ a high-resolution mass spectrometer (HRMS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
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Analysis: Determine the exact mass of the molecular ion ([M+H]⁺). Compare the measured mass to the theoretical mass calculated for the molecular formula C₅H₈N₂O₂ (128.0586) to confirm the elemental composition.
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3. Infrared (IR) Spectroscopy
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Objective: To identify the presence of key functional groups.
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Methodology:
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Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Analysis: Scan the sample across the mid-infrared range (approx. 4000-400 cm⁻¹). Look for characteristic absorption bands, particularly the strong C=O stretching vibrations for the two amide (dione) functional groups (typically in the 1650-1750 cm⁻¹ region) and C-H stretching vibrations.
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Biological Activity and Safety
The broader class of piperazine derivatives is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anthelmintic properties.[4] Specifically, diketopiperazines (DKPs), which are cyclic dipeptides, are abundant in nature and possess a rigid backbone that is an important pharmacophore in drug discovery.[5]
However, research into the specific biological effects of 1-Methylpiperazine-2,6-dione is limited. A study on variously substituted piperazine-2,5-dione derivatives (a structural isomer) found them to be non-toxic but with insignificant biological activity in assays related to cartilage regeneration, including anti-inflammatory and cell proliferation tests.[6] No specific signaling pathways involving 1-Methylpiperazine-2,6-dione have been documented in the reviewed literature.
Safety Information: Based on supplier safety data, 1-Methylpiperazine-2,6-dione should be handled with care.
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Signal Word: Warning[1]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H320 (Causes eye irritation).[1]
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Precautionary Statements: Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.[1]
Conclusion
1-Methylpiperazine-2,6-dione is a well-defined chemical entity with established structural and computational properties. While it belongs to a class of compounds with significant pharmacological interest, its specific biological activities and potential applications remain largely unexplored. The methodologies for its synthesis and characterization are standard, yet a clear need exists for further research to elucidate its physicochemical behavior (e.g., solubility, pKa) and to investigate its potential roles in biological systems. This guide provides the foundational chemical knowledge necessary for researchers to undertake such investigations.
References
- 1. 1-Methylpiperazine-2,6-dione | 62828-00-6 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 62828-00-6|1-Methylpiperazine-2,6-dione|BLD Pharm [bldpharm.com]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
